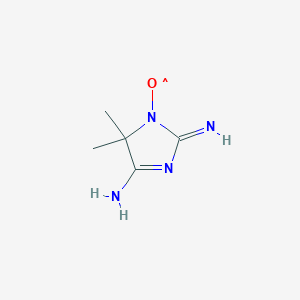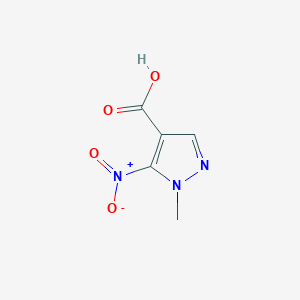
Porphyrexide
Descripción general
Descripción
Porphyrexide is a compound belonging to the class of nitroxides, which are stable free radicals containing the N-O group with one unpaired electron.
Métodos De Preparación
Porphyrexide can be synthesized through the dehydrogenation of hydroxylamines. The O-H bond of hydroxylamines undergoes homolysis under the action of various reagents, leading to the formation of nitroxyl radicals . One of the earliest methods involved the action of potassium ferricyanide on hydroxylamine derivatives . Industrial production methods typically involve controlled oxidation processes to ensure the stability and purity of the final product.
Análisis De Reacciones Químicas
Porphyrexide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxides, depending on the reaction conditions.
Reduction: It can be reduced back to its hydroxylamine precursor under specific conditions.
Substitution: this compound can participate in substitution reactions where the nitroxide group is replaced by other functional groups.
Common reagents used in these reactions include potassium ferricyanide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Porphyrexide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of porphyrexide involves its interaction with molecular targets through its unpaired electron. This interaction can lead to various effects, such as altering the magnetic properties of the target molecules. The pathways involved include electron transfer processes and the formation of coordination complexes with metal ions .
Comparación Con Compuestos Similares
Porphyrexide is unique among nitroxides due to its specific structural features and magnetic properties. Similar compounds include:
4-amino-2-imino-1-oxyl: Another nitroxide with similar magnetic properties.
2-amino-4-bromoimino-5,5-dimethyl-4,5-dihydro-1H-imidazole 1-oxyl: A structurally related compound with distinct reactivity.
This compound stands out due to its stability and the specific conditions required for its synthesis and reactions.
Propiedades
IUPAC Name |
1-hydroxy-2-imino-5,5-dimethylimidazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O/c1-5(2)3(6)8-4(7)9(5)10/h10H,1-2H3,(H3,6,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRJQOBNJNVLAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(=N)N1O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338583 | |
| Record name | 1-hydroxy-2-imino-5,5-dimethylimidazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54336-14-0 | |
| Record name | 1-hydroxy-2-imino-5,5-dimethylimidazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)





![2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol](/img/structure/B99766.png)





